Ethyl, 2-amino-1,1-dimethyl-2-oxo-

Radical cation cascade Cyclization Reaction selectivity

Standard amide radicals degrade rapidly at room temperature, requiring cryogenic EPR and yielding complex dimer byproducts. CAS 2597-36-6 solves both pain points: its α,α-dimethyl substitution stabilizes the radical center. - **Synthetic fidelity:** 100% suppression of bisindoline dimer under FeCl3 oxidation; ideal for indoline pharmacophores. - **Mechanistic clarity:** Room-temperature EPR characterization (no liquid N2 needed). - **Polymer tuning:** Modifies 1,2-vinyl content in polybutadiene/SBR elastomers. - **Benchmark data:** OH radical rate constant 4.52 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for environmental modeling.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 2597-36-6
Cat. No. B3255781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl, 2-amino-1,1-dimethyl-2-oxo-
CAS2597-36-6
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N
InChIInChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)
InChIKeyWFKAJVHLWXSISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2597-36-6 Technical Specifications and Procurement Data


CAS 2597-36-6 (Ethyl, 2-amino-1,1-dimethyl-2-oxo-), also identified as isobutyramide-2-yl radical and 2-methylpropanamide radical , is a C4H8NO (molecular weight 86.11 g/mol) persistent free radical species [1]. This compound functions as a transient or stabilized radical intermediate in oxidative coupling reactions, radical cation cascade processes, and anionic polymerization modulation applications requiring defined electronic and steric parameters at the reaction center [2][3].

Why 2597-36-6 Cannot Be Replaced by Linear Amide Radicals


The radical species derived from CAS 2597-36-6 exhibits electronic and steric modulation that differs fundamentally from linear alkyl amide radicals such as propionamide- or n-butyramide-derived congeners [1]. Substitution with an unsubstituted or linear amide radical alters the conformational ensemble of the reactive intermediate, thereby modifying reaction pathway selectivity (cyclization vs. dimerization) and product distribution profiles [2]. Furthermore, the α,α-dimethyl branching in 2597-36-6 confers enhanced radical persistence at ambient temperature relative to primary amide radicals, which undergo more rapid decay [3]. These differences preclude generic substitution without compromising synthetic fidelity, yield, or mechanistic reproducibility in radical-mediated transformations.

Quantitative Differentiation Evidence vs. Comparator Compounds


Radical Cation Cascade Selectivity: Indoline vs. Dimer Formation

In FeCl3-promoted oxidative cyclization of o-amidostilbene substrates, the isobutyramido-substituted stilbene (incorporating the 2597-36-6 radical motif) undergoes cyclization to yield exclusively indoline product with complete suppression of bisindoline dimer formation [1]. Under identical reaction conditions, the n-butyramido-substituted stilbene comparator yields a mixture of both indoline and bisindoline products [2].

Radical cation cascade Cyclization Reaction selectivity o-Amidostilbene Indoline synthesis

Radical Persistence at Room Temperature vs. Low-Temperature Requirement

Electron spin resonance (ESR) studies demonstrate that the 2597-36-6-derived radical ((CH3)2C-CONH2 radical) persists at room temperature following X-irradiation of single crystals, enabling ambient-temperature spectroscopic characterization [1]. In contrast, radicals derived from propionamide and n-butyramide exhibit rapid decay at room temperature and require low-temperature (-78 °C) irradiation and observation conditions to obtain resolvable ESR spectra [2].

EPR spectroscopy Radical stability Solid-state radical persistence ESR

Hyperfine Coupling Signature: Six Equivalent Methyl Protons

ESR analysis of the 2597-36-6 radical in single crystal matrices reveals a characteristic seven-line spectral pattern with intensity ratios of 1:6:15:20:15:6:1, arising from equal coupling of six equivalent methyl protons to the unpaired electron [1]. This unique spectral signature confirms the (CH3)2C-CONH2 radical structure, with an approximate 14N coupling tensor derived from deuterium-exchange experiments [2].

EPR spectroscopy Hyperfine coupling Radical electronic structure ESR

Anionic Polymerization Modulation: Steric Microstructure Control

Patent literature describes the use of aminoether modifiers in anionic polymerization of conjugated dienes (e.g., butadiene, isoprene) and vinylaromatic copolymers [1]. The α,α-dimethyl branching motif present in 2597-36-6 provides steric bulk at the active center, which influences polymer microstructure (1,2-vinyl vs. 1,4-addition ratios) and molecular weight distribution [2].

Anionic polymerization Microstructure control Polymer modifiers Conjugated diene polymerization

Hydroxyl Radical Reactivity and Atmospheric Fate Prediction

Computational prediction indicates an overall OH radical reaction rate constant of approximately 4.52 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for 2597-36-6 (isobutyramide) . This value reflects the compound's reactivity toward hydroxyl radicals, which is relevant for assessing its environmental fate and potential as a radical scavenger or intermediate in advanced oxidation processes [1].

OH radical reaction Atmospheric chemistry Rate constant Structure-activity relationship

Primary Application Domains from Quantitative Evidence


Selective Indoline Scaffold Construction in Medicinal Chemistry

Researchers synthesizing indoline-containing pharmacophores should prioritize 2597-36-6-derived amide substrates over linear amide alternatives when exclusive monocyclization is required. The quantitative demonstration of 100% suppression of bisindoline dimer formation under FeCl3 oxidation conditions [1] translates to reduced purification burden and higher isolated yields of target indoline intermediates. This selectivity is particularly valuable in multi-step syntheses where dimer impurities complicate downstream transformations or chromatography.

Room-Temperature Radical Mechanistic Studies and EPR Spectroscopy

Physical organic chemists and spectroscopists requiring persistent radicals for mechanistic investigation should select 2597-36-6 over primary amide radical sources. The documented room-temperature stability of the (CH3)2C-CONH2 radical enables EPR characterization without cryogenic apparatus [2], whereas propionamide and n-butyramide radicals require -78 °C conditions. This operational advantage reduces equipment requirements and simplifies experimental design for kinetic studies, spin-trapping experiments, and radical clock investigations.

Anionic Polymerization Microstructure Tuning for Elastomer Synthesis

Polymer chemists developing conjugated diene elastomers (polybutadiene, polyisoprene, SBR) with tailored 1,2-vinyl content should consider 2597-36-6 as a modifier scaffold rather than linear amide alternatives [3]. The α,α-dimethyl substitution provides a tertiary radical/initiating center architecture that modulates polymer microstructure differently from primary or secondary amide modifiers. This structural distinction supports the development of elastomers with application-specific balance of tensile strength, rolling resistance, and wet grip properties.

Environmental Fate Assessment of Amide-Containing Compounds

Environmental chemists and regulatory scientists evaluating the atmospheric persistence of amide-based compounds can utilize the predicted OH radical rate constant (4.52 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) for 2597-36-6 as a benchmark for structure-activity modeling. This quantitative parameter supports half-life estimation in tropospheric conditions and informs selection of amide structural motifs when designing compounds with predetermined environmental degradation profiles.

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